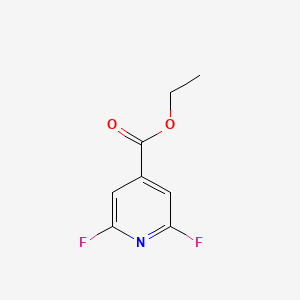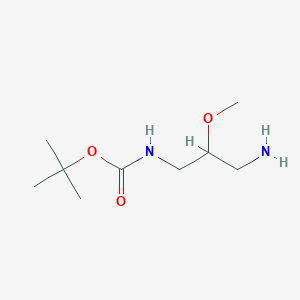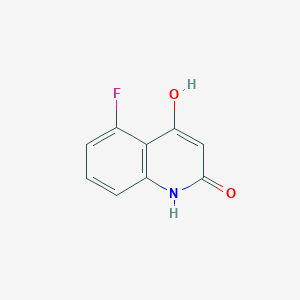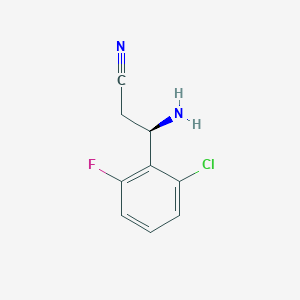
Ethyl 2,6-difluoroisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,6-difluoroisonicotinate is a fluorinated organic compound with the molecular formula C8H7F2NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by fluorine atoms, and the carboxylic acid group is esterified with ethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,6-difluoroisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-difluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the direct fluorination of ethyl isonicotinate using a fluorinating agent such as Selectfluor. This reaction is carried out under controlled conditions to achieve selective fluorination at the 2 and 6 positions of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,6-difluoroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in an aqueous medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: 2,6-difluoroisonicotinic acid.
Reduction: 2,6-difluoroisonicotinyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl 2,6-difluoroisonicotinate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2,6-difluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease progression .
Comparación Con Compuestos Similares
Ethyl 2,6-difluoroisonicotinate can be compared with other fluorinated pyridine derivatives:
2,6-Difluoropyridine: Similar in structure but lacks the ester group, making it less versatile in certain applications.
Ethyl 2-fluoroisonicotinate: Contains only one fluorine atom, resulting in different chemical properties and reactivity.
2,6-Difluoroisonicotinic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
The unique combination of two fluorine atoms and an ester group in this compound provides it with distinct chemical properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H7F2NO2 |
|---|---|
Peso molecular |
187.14 g/mol |
Nombre IUPAC |
ethyl 2,6-difluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 |
Clave InChI |
SUKPIZZAIDFECE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)


![1-Isobutyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13031092.png)

![5-Oxaspiro[3.4]octan-7-ol](/img/structure/B13031100.png)
![2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)



